N,O-Dimethylhydroxylamine

説明

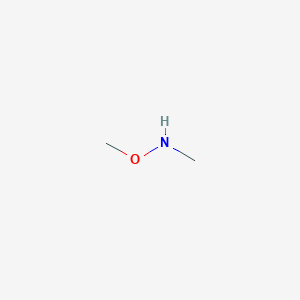

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-methoxymethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO/c1-3-4-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKPYFLIYNGWTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051577 | |

| Record name | N-Methoxymethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

42.4 °C | |

| Record name | N-Methoxymethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

379 mm Hg at 25 °C | |

| Record name | N-Methoxymethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

379.0 [mmHg] | |

| Record name | N-Methoxymethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6243 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

1117-97-1 | |

| Record name | N,O-Dimethylhydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methoxymethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanamine, N-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methoxymethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methoxymethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHOXYMETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/783670HYEO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Methoxymethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Preparative Routes for N,o Dimethylhydroxylamine

Established Laboratory-Scale Synthesis Protocols

The laboratory synthesis of N,O-dimethylhydroxylamine, typically in the form of its more stable hydrochloride salt, is well-documented. The common strategies involve the protection of the hydroxylamine (B1172632) nitrogen, followed by methylation and subsequent deprotection.

A prevalent laboratory method involves a multi-step sequence starting with a hydroxylamine salt, such as hydroxylamine hydrochloride or hydroxylamine sulfate (B86663). google.comgoogle.com The initial step is the acylation of hydroxylamine, often under basic conditions, to form a carbamate (B1207046) intermediate. This intermediate is then subjected to methylation, where methyl groups are added to both the nitrogen and oxygen atoms. The final step is hydrolysis, usually with acid, to liberate the desired this compound. wikipedia.orgsudanchemical.comrxmarine.com

A synthesis route starting from hydroxylamine sulfate involves reaction with butyl chloroformate and sodium hydroxide (B78521), followed by extraction and drying to yield butyl hydroxycarbamate. google.com This intermediate is then dimethylated using dimethyl sulfate in the presence of a phase transfer catalyst and an aqueous sodium hydroxide solution. google.com The resulting butyl N,O-dimethylhydroxycarbamate is finally hydrolyzed with concentrated hydrochloric acid to produce this compound hydrochloride. google.com Another described pathway begins with adding an acetate (B1210297) and a hydroxylamine salt to a reaction vessel, followed by the addition of an alkali and a methylating agent. chemicalbook.comgoogle.com The process concludes with acid hydrolysis, neutralization, and distillation to obtain the final product. chemicalbook.comgoogle.com

A widely employed and specific example of the acylation-methylation pathway involves reacting hydroxylamine with an alkyl chloroformate, such as ethyl chloroformate or methyl chloroformate, followed by methylation with a reagent like dimethyl sulfate. wikipedia.orgsudanchemical.comrxmarine.comennoreindiachemicals.com

In one common procedure, hydroxylamine hydrochloride is reacted with ethyl chloroformate in the presence of a sodium hydroxide solution to produce ethyl hydroxycarbamate. google.com This intermediate is then dimethylated using dimethyl sulfate and another portion of sodium hydroxide solution, yielding ethyl N,O-dimethylhydroxycarbamate with reported yields between 70-73%. google.com The final product, this compound, is liberated from the carbamate through acid hydrolysis, followed by neutralization. wikipedia.orgsudanchemical.comrxmarine.com This general strategy is noted for its use in preparing the reagent for the Weinreb ketone synthesis. sudanchemical.comrxmarine.comennoreindiachemicals.com

| Starting Material | Key Reagents | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Hydroxylamine Hydrochloride | Ethyl Chloroformate, Dimethyl Sulfate, HCl | Ethyl N,O-dimethylhydroxycarbamate | This compound Hydrochloride | google.comwikipedia.org |

| Hydroxylamine Sulfate | Butyl Chloroformate, Dimethyl Sulfate, HCl | Butyl N,O-dimethylhydroxycarbamate | This compound Hydrochloride | google.com |

| Hydroxylamine Salt | Acetate, Alkali, Methylating Agent, Acid | N/A | This compound Hydrochloride | chemicalbook.comgoogle.com |

Industrial Production Methods and Optimization

On an industrial scale, the synthesis of this compound hydrochloride focuses on efficiency, cost-effectiveness, safety, and product purity. The core chemistry often mirrors laboratory methods but with significant process optimization. A key challenge in industrial production is the separation of the desired product from the common impurity, methoxyamine, due to their very close boiling points (42.3°C for this compound and 48.1°C for methoxyamine). google.com

One patented industrial method aims for high yield by carefully controlling reaction conditions. google.com It involves reacting hydroxylamine or its salt with methyl chloroformate at a pH of 5-12 and a temperature of 0-10°C. google.com This is followed by methylation using a methylating agent and a base at a pH of 10.5-12.5 and 0-15°C to form methyl N,O-dimethylhydroxycarbamate. google.com This intermediate is then isolated via azeotropic distillation with water before being hydrolyzed with a base at 50-100°C to yield this compound. google.com

Purification is a major consideration in industrial processes. Crude industrial this compound hydrochloride often has a purity of ≤ 95%, with methoxyamine hydrochloride being the primary impurity. Conventional purification involves dissolving the crude product in water, neutralizing with an alkali, and then separating the mixture of free amines by distillation, which is difficult. google.com Another approach involves the co-production of methoxyamine hydrochloride and this compound hydrochloride, where a methylation reaction on a hydroxylamine salt produces a mixture of both amines, which are then separated by rectification before being converted to their respective hydrochloride salts. patsnap.com The high energy consumption for temperature control during synthesis reactions also represents a significant portion of production costs, driving optimization efforts. pmarketresearch.com

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign and sustainable methods for chemical synthesis, including that of this compound. These green approaches focus on using less hazardous materials, reducing waste, and improving atom economy.

One patented method is described as being more environmentally friendly as it avoids poisonous raw materials, utilizes mild reaction conditions, and reduces wastewater discharge, making it suitable for industrial production. chemicalbook.com Another significant advancement involves using cyclopentyl methyl ether (CPME), an environmentally benign solvent, for the synthesis of ketones from Weinreb amides. nih.govdiva-portal.org This process demonstrates the ability to recycle not only the CPME solvent but also the this compound fragment that is released during the reaction, which can be reused for the preparation of more Weinreb amides. nih.govdiva-portal.org

Strategic investments in green chemistry have also led to the development of solvent-free synthesis methods, which can reduce production costs and attract sustainability-focused consumers. pmarketresearch.com The use of ynones (α,β-acetylenic ketones) as intermediates in organic synthesis is also highlighted as a green approach, as they often participate in atom-economical reactions that require fewer steps, contributing to more efficient and environmentally friendly processes. rsc.org

| Green Approach | Key Features | Advantages | Reference |

|---|---|---|---|

| Use of Safer Reagents | Avoids highly toxic acylating agents like phosgene (B1210022) derivatives. | Improved safety profile, less hazardous waste. | chemicalbook.com |

| Solvent and Reagent Recycling | Uses cyclopentyl methyl ether (CPME) as a recyclable solvent. | Reduced solvent waste, circular economy principles. | nih.govdiva-portal.org |

| Solvent-Free Synthesis | Eliminates the need for organic solvents during the reaction. | Reduced production costs, lower environmental impact. | pmarketresearch.com |

| Atom-Economical Reactions | Employs intermediates like ynones that lead to efficient bond formation. | Fewer reaction steps, less waste, higher efficiency. | rsc.org |

Reaction Mechanisms and Chemical Transformations Involving N,o Dimethylhydroxylamine

Nucleophilic Reactivity and α-Effect Studies of the Amine Moiety

The presence of a lone pair of electrons on the oxygen atom adjacent to the nitrogen atom in N,O-dimethylhydroxylamine gives rise to the α-effect, which describes the enhanced nucleophilicity of an atom due to a neighboring atom with a lone pair. annualreviews.org

Kinetic studies on the reaction of 2-chloro-5-nitro pyrimidine (B1678525) with a series of α-nucleophiles, including this compound, have provided insights into its reactivity. nih.gov These studies, conducted in aqueous media, revealed an unusual split in the Brønsted type-plot, which correlates the logarithm of the nucleophilic rate coefficients with the pKa values of the nucleophiles. nih.govresearchgate.net This split suggests different reaction pathways or transition state structures for different classes of nucleophiles. nih.gov

One trend observed in these studies shows the following order of reactivity: N-methyl hydroxylamine (B1172632) > hydrazine (B178648) > N,N-dimethyl hydroxylamine > this compound > hydroxylamine > methoxylamine. nih.govfrontiersin.org Notably, this trend does not directly align with the pKa values of these nucleophiles, indicating that basicity is not the sole determinant of their nucleophilic strength. nih.govfrontiersin.org The α-effect, while present, was not found to be exceptionally high in this specific reaction. nih.govfrontiersin.org

Table 1: Nucleophilicity Data for the Reaction with 2-chloro-5-nitro pyrimidine

| Nucleophile | pKa | kN (M-1s-1) |

| Hydrazine | 8.10 | 3.16 ± 0.08 |

| N-methylhydroxylamine | 6.18 | 4.66 ± 0.12 |

| Hydroxylamine | 5.94 | 0.23 ± 0.001 |

| N,N-dimethyl Hydroxylamine | 5.20 | 2.06 ± 0.08 |

| This compound | 4.75 | 0.45 ± 0.01 |

| Methoxylamine | 4.62 | 0.02 ± 8.21 x 10-4 |

| Data from a kinetic study in aqueous solution at 25.0°C and an ionic strength of 0.2 M in KCl. nih.gov |

The substitution of methyl groups on the hydroxylamine scaffold significantly influences its nucleophilic reactivity. One observed trend in reactivity is N-methyl hydroxylamine > N,N-dimethyl hydroxylamine > this compound. nih.govresearchgate.net This demonstrates the diminishing effect of methyl groups on nucleophilicity, with N-methylhydroxylamine being 2.3 times more reactive than N,N-dimethylhydroxylamine, which in turn is 4.6 times more reactive than this compound. nih.govresearchgate.net

The methyl groups can increase the nucleophilicity of the nitrogen atom through an inductive effect. frontiersin.org However, this can be counteracted by steric hindrance, as seen in the case of N,N-dimethyl hydroxylamine. nih.govfrontiersin.org In this compound, the O-methyl group is thought to decrease reactivity. researchgate.net The presence of methyl groups on both the nitrogen and oxygen atoms in this compound reduces unwanted nucleophilic attack at the nitrogen, contributing to its utility in specific synthetic applications.

Formation of N-Methoxy-N-methylamides (Weinreb Amides) and Their Derivatives

The most prominent application of this compound is in the synthesis of N-methoxy-N-methylamides, commonly known as Weinreb amides. orientjchem.orgorientjchem.org These amides are valuable intermediates because they react with organometallic reagents and hydrides to produce ketones and aldehydes, respectively, without the common side reaction of over-addition that leads to alcohol formation. mychemblog.comwikipedia.org

The formation of a Weinreb amide from a carboxylic acid derivative involves the nucleophilic attack of this compound on the carbonyl carbon. The reaction with activated carboxylic acid derivatives, such as acid chlorides or anhydrides, proceeds readily in the presence of a base. mychemblog.com The mechanism involves the formation of a tetrahedral intermediate which then collapses to form the amide. wikipedia.org

When reacting with organometallic reagents, the resulting Weinreb amide forms a stable five-membered cyclic tetrahedral intermediate. mychemblog.comwikipedia.org This chelated intermediate is stable at low temperatures and prevents the common "over-addition" problem seen with other carbonyl compounds, where a second equivalent of the nucleophile adds to form an alcohol. mychemblog.comwikipedia.org This intermediate collapses upon acidic workup to yield the desired ketone or aldehyde. nih.gov

A variety of coupling reagents are employed to facilitate the formation of Weinreb amides from carboxylic acids. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by this compound. wikipedia.orgnumberanalytics.com Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and peptide coupling reagents such as BOP, HBTU, and TBTU. tutorchase.comtandfonline.comelsevier.es

Other effective reagents for this transformation include:

Phosphorus-based reagents: Phosphorus trichloride (B1173362) and reagents like T3P (propane phosphonic acid anhydride) have been used. orientjchem.orgorganic-chemistry.org

Triazine derivatives: Reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) are also effective. orientjchem.org

Aluminum reagents: Trimethylaluminum (B3029685) (AlMe₃) or dimethylaluminum chloride (Me₂AlCl) can be used to convert esters and lactones to Weinreb amides. orientjchem.orgmychemblog.com

Other reagents: Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) offers an environmentally friendly option. organic-chemistry.org A one-pot method using 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent to form the acid chloride in situ has also been developed. tandfonline.com

The choice of solvent and base is also crucial. Dichloromethane and toluene (B28343) are common solvents, while bases such as triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA) are frequently used. orientjchem.orgtutorchase.comtandfonline.com

Table 2: Selected Coupling Reagents for Weinreb Amide Synthesis

| Coupling Reagent Class | Specific Reagent Examples | Reference |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | tutorchase.comtandfonline.com |

| Phosphonium/Uronium Salts | BOP, HBTU, TBTU | numberanalytics.comtandfonline.com |

| Phosphorus-Based | Phosphorus trichloride, T3P | orientjchem.orgorganic-chemistry.org |

| Triazine Derivatives | CDMT, DMT-MM | orientjchem.org |

| Aluminum Reagents | AlMe₃, Me₂AlCl | orientjchem.orgmychemblog.com |

| Other | o-NosylOXY, CPI-Cl | tandfonline.comorganic-chemistry.org |

Transamidation reactions, where the amide group of a primary carboxamide is exchanged, can also be used to synthesize Weinreb amides. This can be achieved by in situ activation of the primary amide with reagents like N,N-dialkylformamide dimethyl acetals. orientjchem.org Ytterbium(III) triflate has been shown to be an effective catalyst for the amidation of imides with this compound to form Weinreb amides under mild conditions. acs.org

Cleavage and Rearrangement Reactions of this compound Derivatives

The chemistry of this compound and its derivatives is marked by a variety of cleavage and rearrangement reactions, which are fundamental to their application in organic synthesis. These transformations often exploit the inherent reactivity of the N-O bond, providing pathways to a diverse array of functionalized molecules.

Reductive and Base-Induced N-O Bond Cleavage

The cleavage of the N-O bond in N,O-disubstituted hydroxylamines, including derivatives of this compound, is a key process for the synthesis of highly functionalized amines. researchgate.netingentaconnect.com This bond is relatively weak, with an average bond energy of about 57 kcal/mol, making it susceptible to cleavage under various conditions. mdpi.com

Reductive Cleavage:

Reductive cleavage of the N-O bond can be achieved using various reducing agents. For instance, samarium diiodide (SmI₂) is an effective reagent for the reduction of free or N-acylated O-alkylhydroxylamines, leading to the corresponding amines. acs.org Similarly, metal-free methods employing neutral organic super-electron donors have been developed for the reductive cleavage of N-O bonds in Weinreb amides, which are derivatives of this compound. organic-chemistry.org In this metal-free approach, a single-electron transfer from the donor initiates the N-O bond cleavage to form a radical intermediate, which then undergoes another single-electron transfer and protonation to yield the amide. organic-chemistry.org The reactivity in these systems often correlates with the LUMO energies of the substrates. organic-chemistry.org

Another approach involves the use of molybdenum hexacarbonyl (Mo(CO)₆) to mediate the reductive cleavage of the N-O bond. d-nb.info This method has been applied in the synthesis of complex molecules like conduramine derivatives. d-nb.info

Base-Induced Cleavage:

Base-induced N-O bond cleavage provides an alternative pathway to amines. researchgate.netingentaconnect.com For example, the Neber reaction, a metal-free one-pot method, utilizes a base like triethylamine (Et₃N) in the presence of methanesulfonyl chloride (MsCl) to synthesize trifluoromethyl-containing 2H-azirines from the corresponding ketoximes under mild conditions. mdpi.com These azirines can then be further transformed into other valuable compounds. mdpi.com

The choice between reductive and base-induced cleavage often depends on the specific substrate and the desired outcome, offering chemists a versatile toolkit for manipulating this compound derivatives.

Retro-Cope Elimination Reaction Mechanisms

The retro-Cope elimination is a concerted, thermally-induced syn-elimination reaction that occurs in a five-membered ring transition state, yielding an alkene and a hydroxylamine. organic-chemistry.org In the context of this compound, this reaction involves the interaction of an amine oxide with an alkyne or alkene. nih.govunipd.it The reaction is the microscopic reverse of the Cope elimination. researchgate.net

The mechanism proceeds through the formation of two new bonds between the hydrogen and nitrogen atoms of the hydroxylamine and the triple or double bond of the substrate, accompanied by the cleavage of the H-O bond to produce a stable enamine N-oxide. unipd.it Computational studies using density functional theory (DFT) have been employed to investigate the retro-Cope elimination reaction between this compound and various cyclic alkynes. nih.govrsc.org These studies help in understanding the role of factors like cycloalkyne predistortion, and exocyclic and endocyclic heteroatom substitution on the reactivity. nih.govrsc.org

The activation strain model (ASM) is a tool used to analyze and explain the trends in reactivity. nih.gov The activation energy of the retro-Cope elimination reaction is influenced by the strain of the cyclic alkyne. For instance, the activation barrier decreases as the ring strain of the cyclooctyne (B158145) increases. nih.gov This reaction has been developed as a bioorthogonal reaction, with second-order rate constants significantly higher than those of some strain-promoted azide-alkyne cycloadditions. nih.govnih.govresearchgate.net

Table of Calculated Activation Energies for Retro-Cope Elimination

| Reactant (Cyclooctyne) | Activation Energy (ΔE‡) (kcal mol−1) | Reaction Energy (ΔErxn) (kcal mol−1) |

| COT | 4.6 | - |

| DIBO | 4.1 | - |

| BCN | 2.1 | - |

| Data sourced from quantum chemical explorations using DFT at ZORA-BP86/TZ2P. nih.gov |

Studies on Reversible Cycloelimination and Disproportionation

The thermal decomposition of certain amine oxides in the presence of olefins can lead to products that are not the result of a standard cycloelimination. researchgate.net Instead, these anomalous products can arise from a facile oxidation of N,N-dimethylhydroxylamine (DMHA) by the tertiary amine oxide to an N-methylnitrone, which is then trapped by the olefin. researchgate.net This suggests a more complex reaction landscape involving reversible processes and disproportionation.

Heating this compound with olefins, even in the absence of tertiary amine oxides, can produce isoxazolidines. researchgate.net This observation points to the ability of DMHA to undergo disproportionation to form N-methylnitrone and dimethylamine. researchgate.net The formation of isomeric dimethylalkylamines as unexpected coproducts in this reaction provides evidence for the cyclo-addition of DMHA to olefins. researchgate.net

Furthermore, studies have shown that the disproportionation of N-alkylhydroxylamines, including N,N-dimethylhydroxylamine, can be catalytically induced by species like [Fe(CN)₅H₂O]³⁻. conicet.gov.ar The proposed mechanism involves an initial coordination of the hydroxylamine to the iron(II) center, followed by the formation of iron(III) and free aminyl and nitroxide radicals. conicet.gov.ar These studies highlight the intricate balance between cycloelimination, disproportionation, and other competing reaction pathways in systems containing this compound and its derivatives. acs.orgacs.orgcore.ac.uk

Transition Metal-Catalyzed Reactions Utilizing this compound

This compound serves as a valuable reagent in a variety of transition metal-catalyzed reactions, enabling the synthesis of important organic molecules. Its utility is particularly prominent in palladium-catalyzed transformations.

Palladium-Catalyzed Aminocarbonylation Reactions

Palladium-catalyzed aminocarbonylation is a powerful method for the synthesis of amides from aryl or alkenyl halides, carbon monoxide, and an amine nucleophile. researchgate.net this compound is frequently used as the amine component to produce Weinreb amides, which are versatile intermediates in organic synthesis. researchgate.netnih.govresearchgate.netmdpi.com

The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in combination with a phosphine (B1218219) ligand, like Xantphos. nih.govscispace.com The use of a bidentate ligand like Xantphos has been shown to be effective for the aminocarbonylation of aryl bromides at atmospheric pressure of carbon monoxide. nih.gov The reaction conditions are generally mild, often conducted at temperatures around 80-100 °C. nih.govscispace.com

The scope of the reaction is broad, accommodating a range of substituted aryl and alkenyl halides. researchgate.netnih.govresearchgate.net For instance, iodoarenes and iodoalkenes have been successfully converted to their corresponding Weinreb amides in high yields, although sometimes requiring forcing conditions such as higher pressures of CO. researchgate.netresearchgate.net The chemoselectivity of the reaction is a key feature, often providing the desired amide as the sole product without the formation of ketoamides, even at elevated CO pressures. researchgate.netmdpi.com

Table of Palladium-Catalyzed Aminocarbonylation of Aryl Bromides with this compound

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromoanisole | N-Methoxy-N-methyl-4-methoxybenzamide | 84 |

| 2 | 4-Bromotoluene | N-Methoxy-N-methyl-4-methylbenzamide | 82 |

| 3 | Bromobenzene | N-Methoxy-N-methylbenzamide | 75 |

| 4 | 4-Bromobenzonitrile | N-Methoxy-N-methyl-4-cyanobenzamide | 88 |

| 5 | 4-Bromochlorobenzene | N-Methoxy-N-methyl-4-chlorobenzamide | 81 |

| 6 | 1-Bromo-4-(trifluoromethyl)benzene | N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide | 79 |

| 7 | Methyl 4-bromobenzoate | Methyl 4-(methoxy(methyl)carbamoyl)benzoate | 85 |

| 8 | 3-Bromoanisole | N-Methoxy-N-methyl-3-methoxybenzamide | 80 |

| 9 | 3-Bromotoluene | N-Methoxy-N-methyl-3-methylbenzamide | 78 |

| 10 | 1-Bromonaphthalene | N-Methoxy-N-methyl-1-naphthamide | 72 |

| 11 | 2-Bromonaphthalene | N-Methoxy-N-methyl-2-naphthamide | 86 |

| Reaction conditions: 2-3 mol % Pd(OAc)₂, 2-6 mol % Xantphos, 1 mmol aryl bromide, 1.5 mmol this compound•HCl, 3 mmol base in toluene (2 mL) at 80-120 °C. Yields are an average of 2 runs. nih.gov |

Palladium-Catalyzed Tsuji-Trost Amination

The Tsuji-Trost reaction, or palladium-catalyzed allylic alkylation, is a versatile carbon-carbon and carbon-heteroatom bond-forming reaction. wikipedia.orgorganic-chemistry.org It involves the reaction of a nucleophile with a substrate containing a leaving group in an allylic position, catalyzed by a palladium complex. wikipedia.org this compound can be employed as a nucleophile in this reaction. mdpi.comresearchgate.netresearchgate.net

The mechanism starts with the coordination of a zerovalent palladium species to the alkene of the allylic substrate, forming a η²-π-allyl-Pd(0) complex. wikipedia.orgorganic-chemistry.org This is followed by oxidative addition, where the leaving group is expelled, leading to the formation of a η³-π-allyl-Pd(II) complex. wikipedia.orgorganic-chemistry.orgnrochemistry.com The nucleophile then attacks the allyl group, regenerating the η²-π-allyl-Pd(0) complex, which then dissociates to give the product and the active catalyst. wikipedia.orgnrochemistry.comyoutube.com

The regioselectivity of the nucleophilic attack is a key aspect of the Tsuji-Trost reaction. Generally, for non-symmetric allyl substrates, the nucleophile adds to the less hindered allylic position. organic-chemistry.org The nature of the nucleophile also plays a role; "soft" nucleophiles (typically with a conjugate acid pKa < 25) tend to add directly to the allyl moiety, while "hard" nucleophiles (pKa > 25) may first attack the metal center. organic-chemistry.orgorgsyn.org

The application of this compound in the Tsuji-Trost amination has been demonstrated in the synthesis of β-N-glycopyranosides from glycals. researchgate.netresearchgate.net This one-pot, stereoselective method proceeds via palladium-catalyzed Tsuji-Trost amination followed by dihydroxylation, tolerating a range of amines, including this compound. researchgate.netresearchgate.net This reaction has also been utilized in a multicomponent tandem alkyl Heck/Tsuji-Trost homologative amination to produce allylic amines. nih.gov

Interactions with Metal Centers: Vanadate (B1173111) Complexation and Coordination Chemistry

The interaction of this compound with metal centers is exemplified by its complexation with vanadate in aqueous solutions. These interactions have been extensively studied, revealing the formation of various vanadium(V) complexes and providing insights into their structure and reactivity.

Aqueous Equilibria and Product Stoichiometry

In aqueous solutions, this compound reacts with vanadate to form a series of equilibrium products. cdnsciencepub.comcdnsciencepub.com The stoichiometry of these products has been determined through concentration studies, primarily using ⁵¹V nuclear magnetic resonance (NMR) spectroscopy. cdnsciencepub.com The major species formed are mononuclear vanadate complexes with either one or two DMHA ligands.

The reaction between vanadate (V) and this compound (L) can be represented by the following general equilibrium equations:

V + L ⇌ VL V + 2L ⇌ VL₂

Studies have shown that the monoliganded complex (VL) exhibits a 1:1 stoichiometry of vanadate to DMHA, while the bisliganded complex (VL₂) has a 1:2 ratio. cdnsciencepub.comresearchgate.net In addition to these primary products, minor complexes with different stoichiometries, such as 2:1 and 2:3 V:DMHA, have also been observed and characterized under specific conditions. researchgate.net The formation and relative concentrations of these complexes are dependent on factors such as the initial concentrations of the reactants and the pH of the solution. cdnsciencepub.com

The kinetics of the redox reaction between DMHA and vanadium(V) in nitric acid have also been investigated. The reaction rate equation was determined to be –d[V(V)]/dt = k[V(V)][DMHA], indicating a first-order dependence on the concentration of both reactants. akjournals.com Stoichiometric studies of this redox reaction revealed that 1 mole of vanadium(V) reacts with 2 moles of DMHA. akjournals.com

Formation of Mono- and Bisligand Vanadium Complexes

The complexation of vanadate with this compound leads to the formation of distinct mono- and bisligand mononuclear vanadium(V) complexes. These complexes have been characterized using ⁵¹V NMR spectroscopy, with the monoligand species appearing at chemical shifts around -630 ppm and the bisligand species at approximately -740 ppm. cdnsciencepub.comcdnsciencepub.com

The bisligand complexes are particularly noteworthy, as they exist as stereoisomers. cdnsciencepub.comcdnsciencepub.com The two major signals observed near -740 ppm in the ⁵¹V NMR spectrum have been assigned to two different stereoisomers of the bis(N,N-dimethylhydroxamido)hydroxooxovanadate complex. cdnsciencepub.com Furthermore, a crystalline product with the formula [V(O)(ONMe₂)₂]₂O has been isolated from the reaction mixture. cdnsciencepub.comcdnsciencepub.com X-ray diffraction studies revealed this to be a dimeric structure with an oxo-bridge connecting two six-coordinate vanadium centers. cdnsciencepub.comcdnsciencepub.com Each vanadium atom in the dimer is coordinated to two bidentate dimethylhydroxamido ligands and a bridging oxygen atom, resulting in an approximately tetrahedral arrangement if the center of the N-O bond of each ligand is considered as a single vertex. cdnsciencepub.com When this crystalline solid is hydrolyzed in D₂O, it generates the two stereoisomers of the bisligand product that are observed in the solution-state NMR. cdnsciencepub.comcdnsciencepub.com

Variable temperature ¹H NMR studies have indicated the presence of a reasonably fast chemical exchange between the two predominant isomers of the bisligand complex. cdnsciencepub.com The coordination of DMHA to the vanadium center typically occurs through both the nitrogen and oxygen atoms, forming a stable chelate ring. This bidentate coordination is a key feature of the mono- and bisligand complexes formed in aqueous solution.

Applications of N,o Dimethylhydroxylamine in Advanced Organic Synthesis

Synthesis of Complex Nitrogen-Containing Architectures

A primary application of N,O-dimethylhydroxylamine lies in the formation of N-methoxy-N-methylamides, commonly known as Weinreb-Nahm amides. wikipedia.orgnumberanalytics.com Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this functionality has become a cornerstone in the synthesis of ketones and aldehydes. wikipedia.org The reaction of an acid chloride or other carboxylic acid derivative with this compound hydrochloride yields the corresponding Weinreb-Nahm amide. wikipedia.orgwikipedia.org

The significance of the Weinreb-Nahm amide stems from its controlled reactivity towards organometallic reagents. wikipedia.org Unlike other acyl derivatives that often lead to over-addition products (tertiary alcohols), the Weinreb-Nahm amide reacts with one equivalent of a Grignard or organolithium reagent to form a stable tetrahedral intermediate. wikipedia.org This intermediate does not collapse until acidic workup, at which point it cleanly provides the desired ketone or aldehyde, preventing the common problem of over-addition. wikipedia.org

This controlled reactivity is pivotal for the construction of complex molecules where precise installation of a carbonyl group is required. These ketones and aldehydes then serve as key handles for subsequent transformations to build intricate nitrogen-containing architectures. For instance, the resulting carbonyl compounds can undergo reductive amination, condensation reactions, or participate in cyclization cascades to form heterocyclic systems. Research has demonstrated the utility of this methodology in the synthesis of various nitrogenous scaffolds, such as γ-lactams and chiral fluorinated isoindolines. acs.org The synthesis of Weinreb amides itself can be achieved through various methods, including the use of peptide coupling agents or directly from carboxylic acids using reagents like phosphorus trichloride (B1173362). wikipedia.orgorganic-chemistry.org

Role in Natural Product and Analog Synthesis

The reliability and predictability of the Weinreb-Nahm ketone synthesis have made it an invaluable tool in the total synthesis of complex natural products. wikipedia.org The ability to construct key ketone fragments with high fidelity is crucial in multistep synthetic sequences. The Weinreb-Nahm amide has been instrumental in the synthesis of a diverse array of biologically active molecules. acs.org

Notable examples where this methodology played a central role include the total syntheses of:

Macrosphelides A and B wikipedia.org

Amphidinolide J wikipedia.org

Spirofungins A and B wikipedia.org

Zoapatanol acs.org

Furthermore, this compound is used in the synthesis of Garner's aldehyde, a highly versatile chiral building block. thieme-connect.com Garner's aldehyde, derived from serine, is a crucial intermediate in the synthesis of numerous natural products and other biologically active chiral compounds. thieme-connect.com The synthesis involves creating a Weinreb amide from N-Boc-protected serine, which is then converted to the aldehyde. thieme-connect.com This highlights the role of this compound in creating key chiral synthons for complex molecule synthesis. The strategy's utility also extends to the generation of semisynthetic derivatives of natural products, where chemoselective modification is paramount. acs.org

Protecting Group Strategies in Organic Synthesis

Beyond its role in Weinreb-Nahm amide formation, this compound is a key player in modern protecting group strategies, particularly in carbohydrate chemistry and for the temporary masking of reactive carbonyl groups.

In the convergent synthesis of complex oligosaccharides, the strategic protection of the anomeric hydroxyl group is of paramount importance. acs.org this compound has been introduced as an effective anomeric protecting group, forming N,O-dimethyloxyamine-N-glycosides. acs.orgnih.gov A significant advantage of this method is the ability to directly introduce the protecting group onto an unprotected mono- or oligosaccharide, which streamlines the synthetic route by reducing the number of steps. acs.orgacs.org

These N-glycosides exhibit stability across a range of conditions required for manipulating other protecting groups on the carbohydrate scaffold. acs.orgnih.gov The cleavage of this anomeric protecting group can be achieved selectively under mild conditions. Treatment with N-chlorosuccinimide (NCS) or trimethylsilyl (B98337) chloride (TMSCl) efficiently hydrolyzes the N-glycoside to afford the desired hemiacetal in excellent yields, ready for subsequent glycosylation reactions. acs.orgtandfonline.com

Chemoselective reactions on molecules containing multiple carbonyl groups, such as an aldehyde and a ketone or a ketone and an ester, represent a significant synthetic challenge. This compound, in the form of its dialkylaluminum complex, serves as an effective reagent for the in situ masking of more reactive carbonyl groups. acs.orgacs.orgnih.gov

Table 1: Chemoselective Reactions Using this compound-Aluminum Complex for In Situ Carbonyl Masking

| Substrate | Masking Reagent | Nucleophile | Major Product | Reference |

| Methyl 4-formylbenzoate | i-Bu₂Al-HN(Me)OMe | EtMgBr | Methyl 4-(1-hydroxypropyl)benzoate | acs.org |

| 4-Oxoheptanedioic acid dimethyl ester | Me₂Al-HN(Me)OMe | PhMgBr | Dimethyl 4-hydroxy-4-phenylheptanedioate | acs.org |

| 1-Phenyl-1,2-propanedione | i-Bu₂Al-HN(Me)OMe | MeLi | 1-Phenyl-1,2-propanediol | acs.org |

The utility of this compound as a protecting group is underscored by its compatibility with a wide array of other protecting groups commonly used in organic synthesis. When installed as an anomeric N-glycoside in carbohydrate chemistry, it remains stable during various transformations. acs.orgnih.gov

Research has demonstrated that the N,O-dimethyloxyamine-N-glycoside is tolerant of conditions used for:

Acylation (e.g., using acetic anhydride) acs.orgnih.gov

Alkylation (e.g., benzylation) acs.orgnih.gov

Silylation (e.g., formation of TBDPS ethers) acs.orgnih.govtandfonline.com

Acetal (B89532) Formation (e.g., benzylidene acetals) acs.orgtandfonline.com

This orthogonality is crucial for the synthesis of complex oligosaccharides, where multiple, distinct protecting groups must be manipulated in a specific order. acs.org The this compound protecting group can be selectively removed with reagents like TMSCl without affecting other common protecting groups such as acetyl, benzyl, benzylidene, benzoyl, and TBDPS groups. tandfonline.comresearchgate.net

Glycosylation and Carbohydrate Chemistry

The application of this compound as an anomeric protecting group directly facilitates advancements in glycosylation and carbohydrate chemistry. nih.gov The synthesis of oligosaccharides requires the controlled coupling of a glycosyl donor (an activated sugar) with a glycosyl acceptor (a sugar with a free hydroxyl group). bris.ac.uk

By protecting the anomeric center as an N,O-dimethyloxyamine-N-glycoside, a carbohydrate can be carried through multiple synthetic steps to build up a complex glycosyl acceptor. acs.orgacs.org Following these manipulations, the anomeric protecting group can be cleaved to generate a hemiacetal. acs.org This hemiacetal can then be converted into a glycosyl donor, such as a trichloroacetimidate (B1259523) or a thioglycoside, for use in a subsequent glycosylation reaction. acs.orgacs.org

Crucially, the N,O-dimethyloxyamine-N-glycosides are stable to the activation conditions required for many common glycosylation protocols, including those using thioglycoside and trichloroacetimidate donors. nih.govacs.org This stability allows for the synthesis of complex oligosaccharide building blocks where a latent hemiacetal is protected in the form of the N-glycoside, which can be unmasked at the appropriate stage for further elongation of the glycan chain. acs.orgnih.gov

Derivatization of Saccharides for Structural Analysis

The structural analysis of carbohydrates is often complicated by the presence of anomers and the high polarity of the molecules. This compound (DMHA) provides a straightforward and efficient solution for derivatizing sugars to facilitate their analysis, particularly by reverse-phase high-performance liquid chromatography (RP-HPLC). researchgate.netnih.gov This derivatization proceeds via a simple procedure where DMHA reacts with the reducing end of a saccharide. researchgate.netnih.gov

A key advantage of this method is that it yields single peaks for each sugar in the chromatogram, effectively eliminating the analytical complexities that arise from mutarotation (the interconversion of anomers in solution). researchgate.netnih.govresearchgate.net The resulting derivatives are well-suited for RP-HPLC, enabling excellent separation of even structurally similar isomers, such as the human milk tetrasaccharides lacto-N-tetraose (LNT) and lacto-N-neotetraose (LNnT), on a standard RP-HPLC column. researchgate.netnih.gov This derivatization has also been successfully applied to separate isomers of human milk pentasaccharides. researchgate.netnih.gov

Furthermore, the derivatization is reversible. The original, unmodified oligosaccharides can be quantitatively recovered through mild acidic hydrolysis, making this a powerful tool for both analytical and preparative-scale separations. researchgate.netnih.gov

Table 1: Examples of Saccharides Derivatized with this compound (DMHA) for Analysis

| Saccharide Type | Specific Examples | Analytical Outcome | Reference |

| Disaccharides | Lactose (B1674315), Chitobiose | Single peaks in RP-HPLC, no mutarotation | researchgate.net, nih.gov |

| Tetrasaccharides | Lacto-N-tetraose (LNT), Lacto-N-neotetraose (LNnT) | Excellent separation of close structural isomers | researchgate.net, nih.gov |

| Pentasaccharides | Human Milk Pentasaccharides (LNF I, II, III) | Good separation of isomers | researchgate.net, nih.gov |

Preparation of β-Glycosylamines

The reaction between a reducing sugar and this compound under simple aqueous conditions leads to the formation of glycosylamines. researchgate.net Research has shown that this reaction is highly stereoselective, exclusively forming the β-glycosylamine anomer in high yields, typically ranging from 80% to 84%. researchgate.netnih.govresearchgate.net This selective formation of the beta derivative is a significant advantage in synthetic carbohydrate chemistry, where controlling anomeric configuration is crucial. researchgate.net The formation of these stable N,O-dimethyloxyamine-N-glycosides occurs under mild, slightly acidic aqueous conditions (pH 4-5). acs.org

Complex Oligosaccharide Synthesis

This compound has been innovatively employed to create anomeric protecting groups for use in complex oligosaccharide synthesis. acs.orgnih.govmedchemexpress.com The resulting N,O-dimethyloxyamine-N-glycosides can be introduced directly onto unprotected saccharides, streamlining synthetic pathways by reducing the number of required chemical steps. acs.org

These N-glycosides exhibit remarkable stability under a wide range of reaction conditions necessary for modifying other parts of the carbohydrate molecule, including acylation, alkylation, silylation, and acetal formation. researchgate.netacs.orgnih.gov This stability makes them orthogonal to many other protecting groups used in carbohydrate chemistry. acs.orgnih.gov

Crucially, the N,O-dimethyloxyamine-N-glycoside protecting group can be selectively cleaved with reagents like N-chlorosuccinimide (NCS) to regenerate the anomeric hemiacetal in excellent yield. researchgate.netacs.orgnih.gov The stability of these glycosides to the activation conditions required for common glycosylation methods, such as those using thioglycoside and trichloroacetimidate donors, underscores their utility as building blocks in the convergent synthesis of complex oligosaccharides. researchgate.netacs.orgnih.gov While direct activation of the N,O-dimethyloxyamine-N-glycoside as a glycosyl donor has shown moderate success only with highly reactive "armed" donors, its primary utility lies in its role as a stable and reliable anomeric protecting group. acs.org

Polymer Science Applications: Polymer Modification and Property Enhancement

In polymer science, this compound is utilized for the chemical modification of natural polymers to enhance their properties. One notable example is the modification of sodium alginate, a polysaccharide composed of mannuronic and guluronic acid residues. jpionline.org By reacting sodium alginate with this compound, N,O-dimethyl hydroxamated alginate derivatives are synthesized. jpionline.org

This chemical modification leads to significant changes in the polymer's physical properties. Specifically, hydroxamation reduces the polymer's solubility in aqueous, acidic, and basic solutions and increases its hydrophobicity. jpionline.org These tailored properties are particularly useful for applications in drug delivery, where controlling the release of a therapeutic agent is essential. jpionline.org The modified alginates, when cross-linked with metal ions like zinc, can form beads capable of pulsed drug release. jpionline.org this compound is also used in the synthesis of polymer stabilizers. pmarketresearch.com

Table 2: Effect of Hydroxylamine (B1172632) Derivatization on Sodium Alginate Solubility

| Derivative | Change in NaOH Solubility | Reference |

| N,O-dimethyl hydroxamated alginate | Three-fold reduction | jpionline.org |

| O-benzyl hydroxamated alginate | Five-fold reduction | jpionline.org |

| N-methyl hydroxamated alginate | Four-fold reduction | jpionline.org |

Catalysis: this compound as an Organocatalyst

This compound has been identified as a potent organocatalyst, particularly in accelerating the Morita-Baylis-Hillman (MBH) reaction. sigmaaldrich.comcardiff.ac.uk Organocatalysis, which uses small organic molecules to catalyze chemical reactions, is a cornerstone of green and sustainable chemistry.

Enhancement of Morita-Baylis-Hillman Reaction Rates

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde. chemrxiv.org Computational and experimental studies have demonstrated that N,N-dimethylhydroxylamine significantly enhances the rate of the MBH reaction. chemrxiv.orgresearchgate.netchemrxiv.orgrsc.org It acts as a superior catalyst compared to commonly used tertiary amines like trimethylamine (B31210) and even the more effective 1,4-diazabicyclo[2.2.2]octane (DABCO). chemrxiv.org The rate enhancement is achieved by lowering the activation energy of the rate-determining step of the reaction. researchgate.netchemrxiv.org For the reaction of 2-cyclopentenone with acetaldehyde, the activation energy of the rate-controlling aldol (B89426) step is reduced from 41.9 kcal/mol under trimethylamine catalysis to 32.6 kcal/mol with N,N-dimethylhydroxylamine catalysis. chemrxiv.org

Mechanistic Insights into Organocatalysis

The catalytic prowess of N,N-dimethylhydroxylamine in the MBH reaction stems from a phenomenon known as the alpha-effect. chemrxiv.orgresearchgate.netchemrxiv.org The oxygen atom adjacent (in the alpha position) to the nitrogen atom in the hydroxylamine enhances the nucleophilicity of the nitrogen. chemrxiv.orgrsc.org

Table 3: Comparison of Activation Energies in the Morita-Baylis-Hillman Reaction

| Catalyst | Reactants | Activation Energy (Aldol Step) | Reference |

| Trimethylamine | 2-cyclopentenone + Acetaldehyde | 41.9 kcal/mol | chemrxiv.org |

| N,N-Dimethylhydroxylamine | 2-cyclopentenone + Acetaldehyde | 32.6 kcal/mol | chemrxiv.org |

| DABCO | 2-cyclopentenone + Acetaldehyde | 39.8 kcal/mol | chemrxiv.org |

Advanced Characterization and Spectroscopic Analysis of N,o Dimethylhydroxylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N,O-dimethylhydroxylamine and its derivatives in solution. researchgate.net It offers detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. azooptics.com

¹H and ¹³C NMR Spectroscopic Characterization

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial characterization of this compound derivatives. researchgate.net In the synthesis of Weinreb amides, for instance, the successful coupling of a carboxylic acid with this compound hydrochloride can be confirmed by the appearance of characteristic signals for the N-methyl and O-methyl groups in the ¹H and ¹³C NMR spectra. nih.govmdpi.com The chemical shifts of these signals provide valuable information about the electronic environment of the nuclei. azooptics.com For example, in the ¹H NMR spectrum, the signals for the N-CH₃ and O-CH₃ groups are typically observed as singlets, with their exact chemical shift influenced by the surrounding molecular structure. bnmv.ac.in Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to unambiguously assign all proton and carbon signals, especially in more complex derivatives. rsc.orgmdpi.com These techniques reveal through-bond and through-space correlations between nuclei, which helps in confirming the connectivity and stereochemistry of the molecule. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Weinreb Amide Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-CH₃ | 3.70 | 61.5 |

| O-CH₃ | 3.20 | 32.5 |

| Note: These are typical values and can vary depending on the specific molecular structure and solvent. |

Dynamic NMR Studies of Conformational Isomers

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the conformational dynamics of molecules, including the interconversion between different isomers. nih.gov For derivatives of this compound, DNMR can be used to study restricted rotation around single bonds, such as the N-C or N-O bonds. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for these conformational changes. For example, in some N-nitroso-dimethylhydroxylamine derivatives, DNMR studies have been used to investigate the interconversion of conformational isomers. acs.org

Mass Spectrometry Techniques: HRMS and MALDI for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are critical techniques for determining the precise molecular weight and elemental composition of this compound derivatives. oup.comnih.govlongdom.org HRMS provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula of a compound. researchgate.net This is particularly useful for confirming the identity of newly synthesized derivatives. MALDI-TOF (Time-of-Flight) mass spectrometry is another powerful technique that can be used for the analysis of a wide range of molecules, including those that are difficult to ionize by other methods. longdom.org In the context of this compound derivatives, both HRMS and MALDI can be used to confirm the successful synthesis of the target molecule and to identify any impurities. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state. nih.gov For this compound and its derivatives, single-crystal X-ray diffraction analysis can reveal precise bond lengths, bond angles, and torsional angles. rsc.orgrsc.org This information is crucial for understanding the detailed geometry of the molecule and for validating the structures proposed by other spectroscopic methods. For example, X-ray crystallography has been used to determine the crystal structure of a racemic N-(tert-butyloxycarbonyl)-L-phenylalanine N-methoxy-N-methylamide, a Weinreb amide derived from this compound. nih.gov The solid-state structure of N,N-dimethylhydroxylamine itself has also been studied by low-temperature X-ray crystallography, revealing the formation of chain aggregates through N···H–O hydrogen bonding. rsc.orgrsc.org In the context of metal complexes, X-ray crystallography can provide a detailed picture of the coordination environment around the metal center. For instance, the crystal structure of a dimeric oxo-bridged vanadium complex with N,N-dimethylhydroxylamine ligands has been determined, showing a six-coordinate vanadium core. cdnsciencepub.com

Table 2: Selected Crystallographic Data for [V(O)(ONMe₂)₂]₂O

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.0955(9) |

| b (Å) | 10.2313(12) |

| c (Å) | 11.5942(11) |

| V (ų) | 841.69 |

| Data obtained from the X-ray diffraction study of the dimeric vanadium complex. cdnsciencepub.com |

Chromatographic Separation Techniques

Chromatographic techniques are essential for the purification and analysis of this compound derivatives. nih.gov High-Performance Liquid Chromatography (HPLC) is a widely used method for separating mixtures of compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.govresearchgate.netdiva-portal.org Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is particularly effective for the separation of many organic molecules, including derivatives of this compound. For instance, derivatization of sugars with this compound has been shown to significantly improve their separation by RP-HPLC. nih.govresearchgate.netdiva-portal.org This is because the resulting derivatives are less polar and more amenable to separation on a nonpolar stationary phase. Gas chromatography (GC) can also be employed for the analysis of volatile derivatives. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Sugar Mixtures

The analysis of complex sugar mixtures, particularly oligosaccharides, presents significant challenges for traditional chromatographic techniques. A primary obstacle is the phenomenon of mutarotation in reducing sugars, which leads to multiple anomeric forms in solution, resulting in broadened or split peaks and complicating chromatographic separation. nih.govresearchgate.netdiva-portal.org To address this, derivatization of sugars with this compound (DMHA) has emerged as a highly effective strategy to facilitate superior separation using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govdiva-portal.org

The derivatization process with DMHA is straightforward and efficient, converting sugars into their corresponding β-glycosylamines with reported yields between 80% and 84%. nih.govresearchgate.netdiva-portal.org This conversion is advantageous because it yields a single, stable derivative for each sugar, thereby eliminating the complications arising from mutarotation. nih.govdiva-portal.org The resulting DMHA derivatives are well-suited for RP-HPLC, demonstrating excellent separation even for isomers with very close structural similarities. nih.govresearchgate.net

Research has successfully demonstrated the application of this method for various sugar mixtures. For instance, the disaccharides lactose (B1674315) and chitobiose, as well as the human milk tetrasaccharides lacto-N-tetraose (LNT) and lacto-N-neotetraose (LNnT), were effectively separated as their DMHA derivatives on a standard RP-HPLC column. nih.govresearchgate.netdiva-portal.org The technique has also proven effective for more complex mixtures, achieving good separation of three human milk pentasaccharide isomers: LNF I, II, and III. nih.govdiva-portal.org

A significant advantage of the DMHA derivatization is its reversibility. The original, unmodified oligosaccharides can be quantitatively recovered from the derivatives through mild acidic hydrolysis, making this method valuable for both analytical and preparative scale applications. nih.govdiva-portal.org This was demonstrated by derivatizing a human milk oligosaccharide fraction rich in LNDI, followed by HPLC fractionation and subsequent hydrolysis to isolate the individual saccharides. nih.govdiva-portal.org

While DMHA is effective for neutral oligosaccharides, more polar molecules like sialylated oligosaccharides require a modified approach for optimal retention on RP-HPLC columns. researchgate.net For these cases, a more hydrophobic derivatization reagent, N-methyl-O-benzylhydroxylamine (MBHA), has been used successfully, showcasing the adaptability of this derivatization strategy for different types of sugar molecules. researchgate.net

Table 1: RP-HPLC Separation of Sugar Mixtures Following Derivatization with this compound (DMHA)

| Sugar/Sugar Mixture | Derivatization Outcome | Chromatographic Result | Reference |

| Lactose and Chitobiose | Formation of stable β-glycosylamines in high yields (80-84%). | Gave rise to single, sharp peaks for each sugar, avoiding mutarotation issues. | nih.govresearchgate.netdiva-portal.org |

| Lacto-N-tetraose (LNT) and Lacto-N-neotetraose (LNnT) | Exclusive formation of β-glycosylamines. | Excellent separation of the structurally similar isomers on a standard RP-HPLC column. | nih.govresearchgate.netdiva-portal.org |

| Human Milk Pentasaccharides (LNF I, II, and III) | Successful derivatization with DMHA. | Good separation of the three isomers was achieved. | nih.govdiva-portal.org |

| LNDI-rich Human Milk Oligosaccharide Fraction | Derivatization allowed for preparative scale separation. | Three HPLC fractions were collected, leading to the isolation of LNDI, LNnDII, and LNDII. | nih.govdiva-portal.org |

General Chromatographic Methods for Compound Assessment

The direct analysis of this compound using conventional chromatographic techniques can be challenging. researchgate.net This is primarily due to its high polarity, low molecular weight, and lack of a significant chromophore, which results in poor retention on typical reversed-phase columns and limited detectability with UV detectors. researchgate.net To overcome these limitations, specific chromatographic methods, often involving chemical derivatization, have been developed for its assessment. researchgate.net

One such validated method is a Liquid Chromatography-Mass Spectrometry (LC-MS) approach for the determination of this compound as a potential genotoxic impurity in drug substances. researchgate.net This method employs a derivatization technique to create a derivative that is detectable by LC-MS, thereby enabling reliable detection and quantification at low levels. researchgate.net The methodology provides a robust solution for quality control in pharmaceutical manufacturing where this compound is used as a reagent. researchgate.net

Beyond LC-MS for impurity analysis, other chromatographic techniques are integral to processes involving this compound. For instance, this compound hydrochloride is a key reagent in the synthesis of Weinreb amides. Following the synthesis, the purification of the resulting Weinreb amide product is typically achieved using silica (B1680970) gel chromatography.

Furthermore, ion chromatography has been established for the quality control of agricultural chemicals, where it is used to simultaneously analyze the principal ingredient and related impurities. google.com While this specific application does not directly measure this compound, it demonstrates the utility of ion chromatography in analyzing complex mixtures containing small, polar amine compounds, suggesting its potential applicability. The development of novel liquid chromatography methods is also seen in screening assays, where this compound hydrochloride may be used as a reagent in the synthesis of molecules under investigation. mdpi.com

Table 2: Exemplary LC-MS Method Parameters for this compound Analysis

| Parameter | Specification | Purpose | Reference |

| Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) | To detect and quantify the impurity after derivatization. | researchgate.net |

| Pre-analysis Step | Chemical Derivatization | To create an LC-MS detectable derivative due to the native compound's lack of a chromophore and low molecular weight. | researchgate.net |

| Column Temperature | 30°C | To ensure reproducible chromatographic conditions. | researchgate.net |

| Flow Rate | 0.3 mL/min | To maintain optimal separation and peak shape. | researchgate.net |

| Detection | Mass Spectrometry (e.g., TOF) | Provides high sensitivity and specificity for the derivatized analyte. | researchgate.net |

| Application | Determination of Genotoxic Impurity | Used for quality control in the synthesis of drug substances where this compound is a reagent. | researchgate.net |

Theoretical and Computational Studies on N,o Dimethylhydroxylamine

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) has been extensively employed to map out the potential energy surfaces of reactions involving N,O-Dimethylhydroxylamine, particularly in the context of bioorthogonal chemistry. rsc.orgunipd.it One notable example is the retro-Cope elimination reaction with various alkynes. DFT calculations, often using functionals like ZORA-BP86/TZ2P or M06-2X with basis sets such as 6-31G(d,p) and 6-311G(2d,p), have been instrumental in exploring these reaction pathways. rsc.orgunipd.itnih.gov

Studies have investigated the concerted retro-Cope elimination reaction between this compound (also referred to as DMHA in some literature) and a range of cyclic and linear alkynes. rsc.orgunipd.it These calculations help in understanding the influence of factors like cycloalkyne predistortion, and exocyclic and endocyclic heteroatom substitution on the reaction's progress. rsc.orgnih.gov For instance, DFT has been used to compare the reaction pathways of this compound with strained cyclooctynes and less strained linear alkynes like 2-butyne. rsc.orgnih.gov The calculations can also predict different reaction pathways, such as syn and anti-pathways, depending on the orientation of the reactants. rsc.org

In a different context, DFT calculations have been used to explore the reaction pathways in the nucleophilic addition of O-methylhydroxylamine (a related compound) to the nitroprusside ion. conicet.gov.ar These studies reveal the formation of intermediates and transition states along the reaction coordinate. conicet.gov.ar Similarly, DFT has been applied to understand the regioselectivity in the oxyamination reaction of aldehydes with nitrosobenzene, where this compound can act as a catalyst. bohrium.com The calculations help in determining the favorability of different bond-forming transition states. bohrium.com

Analysis of Reaction Energetics and Transition State Structures

A key outcome of DFT calculations is the determination of reaction energetics, including activation energies (ΔE‡) and reaction energies (ΔErxn), which are crucial for predicting reaction rates and feasibility. rsc.org For the retro-Cope elimination reaction, computational studies have quantified how the structure of the alkyne partner influences these energetic parameters.

For example, the electronic activation barrier for the reaction with this compound is significantly lower for the strained cyclooctyne (B158145) (COT) compared to the linear 2-butyne. rsc.org DFT calculations have also been used to determine the Gibbs free energies of activation (ΔG‡), providing a more complete picture of the reaction's spontaneity. nih.gov

The geometry of the transition state, the highest energy point along the reaction pathway, provides critical insights into the reaction mechanism. DFT optimizations can locate these transition state structures. In the retro-Cope elimination, for instance, the transition state involves the simultaneous formation of a C···N bond and a C···H bond. nih.gov The relative lengths of these forming bonds at the transition state (often denoted as Δr) indicate the degree of synchronicity of the reaction. nih.gov For example, in the reaction with terminally substituted propyne, steric repulsion with larger halogens leads to a longer forming C···N bond, resulting in a more asynchronous transition state. unipd.it

| Alkyne | ΔERC (kcal/mol) | ΔE‡ (kcal/mol) | ΔErxn (kcal/mol) | ΔG‡ (kcal/mol) |

|---|---|---|---|---|

| 2-Butyne | -3.1 | 15.8 | -19.0 | 24.9 |

| COT | -7.6 | 4.6 | -31.5 | 14.6 |

| DIBO | -8.0 | 3.0 | -31.8 | 13.6 |

| BCN | -8.0 | 2.0 | -32.9 | 12.6 |

Data computed at ZORA-BP86/TZ2P. ΔERC is the electronic energy of the reactant complex relative to the reactants. ΔE‡ is the electronic activation energy. ΔErxn is the electronic reaction energy. ΔG‡ is the Gibbs free energy of activation. nih.gov

Activation Strain Model (ASM) in Chemical Reactivity

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful computational tool used to understand the origins of activation barriers. rsc.org This model decomposes the potential energy surface along a reaction coordinate into two components: the strain energy (ΔEstrain) and the interaction energy (ΔEint). rsc.org The strain energy represents the energy required to deform the reactants from their equilibrium geometries to the geometries they adopt at any point along the reaction coordinate. The interaction energy accounts for the electronic interactions (e.g., Pauli repulsion, electrostatic interactions, and orbital interactions) between the deformed reactants.

The ASM has been successfully applied to analyze the reactivity of this compound in retro-Cope elimination reactions. rsc.orgunipd.itnih.gov By applying this model, researchers have found that the enhanced reactivity of strained alkynes, like cyclooctyne (COT), compared to linear alkynes is due to a combination of reduced activation strain and more stabilizing interaction energies. nih.gov The pre-distortion of the alkyne in COT means that less energy is required to bend the alkyne into the geometry needed for the transition state. nih.gov

Furthermore, the ASM can elucidate the role of substituents on the alkyne. unipd.it For instance, in the reaction of substituted propynes with this compound, the ASM reveals that the primary effect of substitution is the lowering of the alkyne's LUMO, which enhances the stabilizing orbital interactions in the transition state. unipd.it

Elucidation of Structure-Reactivity Relationships through Computation

Computational studies are instrumental in establishing clear structure-reactivity relationships. By systematically modifying the structure of reactants and calculating the resulting changes in activation energies and reaction rates, a predictive understanding of reactivity can be developed.

In the context of this compound, computational work has demonstrated how the reactivity in the retro-Cope elimination is influenced by the structure of the alkyne. rsc.orgnih.gov For example, increasing the ring strain of a cyclooctyne by fusing additional rings, as in DIBO and BCN, leads to a progressive decrease in the activation barrier and an increase in the reaction rate. nih.gov Similarly, the introduction of heteroatoms at exocyclic or endocyclic positions of the cyclooctyne has been computationally explored to understand its impact on reactivity. rsc.org

Kinetic studies on the reactions of 2-chloro-5-nitro pyrimidine (B1678525) with a series of α-nucleophiles, including this compound, have shown a split in the Brønsted-type plot. frontiersin.org Computational analyses suggest that this is due to differing transition state structures and the role of hydrogen bonding. frontiersin.org For this compound, the inductive effect of the methyl groups plays a key role in its nucleophilicity, though this can be counteracted by steric hindrance. frontiersin.org These computational insights help to rationalize the experimentally observed reactivity trends. frontiersin.org

N,o Dimethylhydroxylamine Derivatives and Analogues: Synthesis and Reactivity Profiles

N,O-Disubstituted Hydroxylamines (General)

N,O-disubstituted hydroxylamines have emerged as significant intermediates in the synthesis of complex nitrogen-containing compounds, including natural products and their analogues. researchgate.net

Synthesis:

Several methods exist for the synthesis of N,O-disubstituted hydroxylamines. One common approach is the reduction of oxime ethers. nih.gov While traditional methods often rely on stoichiometric borohydrides, hydrosilanes, or organotin hydrides, newer techniques have been developed. For instance, a frustrated Lewis pair-catalyzed hydrogenation of sterically hindered ketoxime derivatives using a tris(pentafluorophenyl)borane (B72294) catalyst has been reported to produce N,O-disubstituted hydroxylamines in excellent yields. mdpi.com Another method involves the nucleophilic addition of organometallic reagents to the C=N bond of O-alkylated ketoximes. researchgate.net

A versatile and modern approach involves the direct N-O bond formation. For example, the reaction of magnesium amides with tert-butyl 2,6-dimethyl perbenzoate in tetrahydrofuran (B95107) at 0 °C provides a pathway to O-tert-butyl-N,N-disubstituted hydroxylamines with broad functional group tolerance. nih.govorganic-chemistry.orgacs.org The steric hindrance of the magnesium amide can influence the choice of the perester electrophile to achieve high selectivity. organic-chemistry.org

Reactivity:

The reactivity of N,O-disubstituted hydroxylamines is characterized by several key transformations. The N-O bond can be cleaved either reductively or through base induction, making these compounds valuable precursors for highly functionalized amines. researchgate.net Acylation of N,O-disubstituted hydroxylamines can lead to the formation of hydroxamic or thiohydroxamic acid esters. researchgate.net They also react with a variety of other reagents, including isocyanates, aldehydes, and diazonium salts. researchgate.net

N-Methoxy-N-methylamide Derivatives

N-methoxy-N-methylamides, commonly known as Weinreb amides, are a cornerstone of modern organic synthesis due to their unique reactivity profile. numberanalytics.comresearchgate.net They are widely used as intermediates for the synthesis of ketones and aldehydes from carboxylic acid derivatives. mychemblog.com

Synthesis:

The most common method for preparing Weinreb amides is the coupling of a carboxylic acid or its activated derivative with N,O-dimethylhydroxylamine hydrochloride. mychemblog.comresearchgate.net Various coupling reagents can be employed, such as 2-chloro-1-methylpyridinium (B1202621) iodide (CMPI), which has been shown to be effective for both chiral and achiral carboxylic acids without causing racemization. tandfonline.com Other methods include the use of trimethylaluminum (B3029685) or dimethylaluminum chloride to convert esters or lactones into the corresponding Weinreb amides. mychemblog.com The synthesis of this compound hydrochloride itself can be achieved by reacting ethyl chloroformate with hydroxylamine (B1172632), followed by methylation and acid hydrolysis. wikipedia.orgrxchemicals.comgoogle.com

Reactivity: